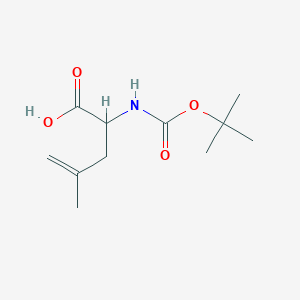

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid

Description

Properties

IUPAC Name |

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWOMLAFEJVSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structure Elucidation of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid, a notable derivative of glycine.[1] This compound, with the CAS Number 156047-41-5, is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents due to its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a terminal alkene moiety.[2]

Chemical Structure and Physicochemical Properties

This compound, also known as N-Boc-4-methyl-allylglycine, possesses the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol .[3] The structure features a chiral center at the alpha-carbon, an N-terminal Boc protecting group, and a C-terminal carboxylic acid. The side chain is characterized by a 4-methylpent-4-enyl group.

Below is a visualization of the chemical structure.

Caption: Molecular structure of the title compound.

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 156047-41-5 | [3] |

| Molecular Formula | C11H19NO4 | [3] |

| Molecular Weight | 229.28 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | 95% | [3] |

| Storage | 2-8°C, sealed in dry conditions | [3] |

| InChI Key | YHWOMLAFEJVSSA-UHFFFAOYSA-N | [3] |

Spectroscopic Data Analysis (Predicted)

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include those for the Boc group, the alpha-proton, the methylene and vinyl protons of the side chain, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will complement the proton NMR data, with characteristic chemical shifts for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methyl carbons of the Boc group, the alpha-carbon, and the carbons of the unsaturated side chain.

Predicted NMR Data

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.0 |

| Boc C(CH₃)₃ | - | ~80.0 |

| Boc C=O | - | ~155.0 |

| α-CH | ~4.2-4.4 (m, 1H) | ~53.0 |

| β-CH₂ | ~2.5-2.7 (m, 2H) | ~38.0 |

| γ-C | - | ~142.0 |

| δ-CH₂ (vinyl) | ~4.8-5.0 (m, 2H) | ~112.0 |

| δ-CH₃ | ~1.7 (s, 3H) | ~22.0 |

| COOH | Variable, broad | ~175.0 |

2.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to display characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| N-H (Amine) | ~3300 |

| C-H (Alkyl) | 2980-2850 |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Boc) | ~1690 |

| C=C (Alkene) | ~1650 |

2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electrospray ionization (ESI) mass spectrum is expected to show a peak for the molecular ion plus a proton [M+H]⁺ at m/z 230.13, and a peak for the molecular ion plus a sodium adduct [M+Na]⁺ at m/z 252.11.

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the alkylation of a protected glycine equivalent with a suitable electrophile. A generalized experimental protocol is outlined below.

3.1. Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for the target compound.

3.2. General Experimental Protocol: Synthesis

-

Enolate Formation: A solution of N-Boc-glycine methyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.

-

Alkylation: 5-bromo-2-methylpent-1-ene is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Saponification: The purified methyl ester is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Final Work-up: The reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

3.3. Characterization Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF mass spectrometer to confirm the elemental composition.

Potential Applications and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, its structural motifs suggest several areas of potential application in drug discovery and chemical biology.

4.1. Role in Peptide Synthesis

As a protected non-proteinogenic amino acid, this compound is a valuable building block for the synthesis of novel peptides. The terminal alkene functionality can be used for various chemical modifications, such as:

-

Metathesis reactions: For the formation of macrocyclic peptides or for cross-linking.

-

Click chemistry: After conversion to an azide or alkyne.

-

Thiol-ene reactions: For conjugation to other molecules.

4.2. Use as a Pharmacological Tool

Unnatural amino acids are frequently incorporated into peptide-based drugs to enhance their stability against enzymatic degradation and to modulate their pharmacological properties.[2] The unique side chain of this compound could be used to probe receptor binding sites or to act as a reactive handle for covalent inhibitors.

Logical Relationship of Application

Caption: Potential applications of the title compound.

At present, there is no direct evidence linking this compound to specific signaling pathways. However, peptides incorporating this amino acid could be designed to target a wide range of pathways involved in disease, such as protein-protein interactions or enzyme active sites. Further research is required to explore the biological effects of this compound and its derivatives.

References

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid, a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug discovery.

Chemical Properties

This compound, also known as Boc-α-dehydro-leucine, is a synthetic amino acid analog. The presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it a valuable building block in solid-phase peptide synthesis (SPPS). The α,β-unsaturation in its side chain introduces conformational constraints and provides a site for further chemical modification.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-4-methylpent-4-enoic acid | N/A |

| Synonyms | Boc-α-dehydro-leucine | N/A |

| CAS Number | 156047-41-5 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.28 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and effective method for preparing N-Boc protected α,β-didehydroleucine has been described. This involves the oxidation of the saturated analogue.[2]

A plausible synthetic approach can be conceptualized as a multi-step process.

Caption: General synthetic workflow for Boc-α-dehydro-leucine.

Characterization:

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence of the Boc group, the vinyl protons, and the overall carbon skeleton.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as the N-H and C=O stretches of the carbamate and carboxylic acid, and the C=C stretch of the alkene.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

Note: Specific, experimentally obtained spectral data for this compound are not available in the reviewed literature.

Experimental Protocols

While a specific protocol for the title compound is unavailable, a general procedure for the synthesis of a related N-Boc-α,β-didehydroamino acid from its saturated precursor is presented below, adapted from established methods.[2]

Protocol: Synthesis of N-Boc-α,β-didehydroleucine

-

Azlactone Formation: N-Boc-L-leucine is reacted with a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or ethyl chloroformate, in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to form the corresponding 2,5-disubstituted-oxazol-5-(4H)-one (azlactone).

-

Oxidation: The formed azlactone is then oxidized to introduce the α,β-double bond. A common oxidizing agent for this transformation is pyridinium tribromide. The reaction is typically carried out in an inert solvent.

-

Hydrolysis: The resulting unsaturated azlactone is hydrolyzed to yield the final product, this compound. This can be achieved through either acidic or basic hydrolysis. For instance, treatment with a catalytic amount of trifluoroacetic acid in an organic-aqueous solution or basic hydrolysis can be employed.[2]

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization to obtain the pure compound.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of modified peptides. The incorporation of this non-proteinogenic amino acid can impart unique structural and functional properties to peptides, including:

-

Conformational Rigidity: The double bond in the side chain restricts conformational flexibility, which can lead to peptides with enhanced binding affinity and receptor selectivity.[3]

-

Increased Proteolytic Stability: The unnatural structure can render the peptide more resistant to degradation by proteases, thereby increasing its in vivo half-life.[3]

-

Chemical Handle: The alkene functionality can be further modified, allowing for the introduction of labels, cross-linkers, or other functional groups.

Solid-Phase Peptide Synthesis (SPPS):

This amino acid derivative is particularly useful in SPPS, a cornerstone technique for the chemical synthesis of peptides.[4]

Caption: General workflow for incorporating Boc-α-dehydro-leucine in SPPS.

Biological Activity and Signaling Pathways

The biological activity of peptides containing dehydroamino acid residues is an active area of research. The introduction of such residues can significantly impact the biological function of a peptide. While specific signaling pathways modulated by peptides containing this compound have not been detailed in the available literature, the general effects of dehydroamino acids in peptides are known to include:

-

Altered Receptor Binding: The conformational constraints imposed by the dehydroamino acid can lead to either enhanced or diminished binding to target receptors.

-

Enzyme Inhibition: Peptides containing dehydroamino acids have been explored as enzyme inhibitors due to their unique structural features.

Further research is required to elucidate the specific biological roles and signaling pathways affected by peptides incorporating this compound.

Conclusion

This compound is a valuable synthetic building block with significant potential in peptide chemistry and drug discovery. Its unique structural features offer opportunities to design peptides with enhanced stability, conformational rigidity, and novel biological activities. While detailed experimental data for this specific compound is somewhat limited in the public domain, the general principles of its synthesis and application are well-established. Further investigation into its specific properties and the biological activities of peptides containing this residue is warranted to fully exploit its potential in the development of new therapeutics.

References

- 1. guidechem.com [guidechem.com]

- 2. Dehydroamino acid residues in bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-methyl-4-pentenoic acid, 1575-74-2 [thegoodscentscompany.com]

- 4. Efficient synthetic methods for α,β-dehydroamino acids as useful and environmentally benign building blocks in biological and materials science - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of Boc-Protected Unsaturated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Unsaturated amino acids are invaluable building blocks in modern drug discovery and peptide science. Their unique conformational constraints and ability to serve as synthetic handles for further functionalization make them critical components in the design of peptidomimetics, constrained peptides, and complex natural product analogues. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide chemistry, offering robust protection of the α-amino group that is readily cleaved under acidic conditions. This guide provides an in-depth overview of the core synthetic strategies for preparing a variety of Boc-protected unsaturated amino acids, complete with detailed experimental protocols, quantitative data for comparison, and workflow visualizations.

Core Synthetic Strategies

The synthesis of Boc-protected unsaturated amino acids can be broadly categorized into several key strategies, each offering access to specific types of unsaturation within the amino acid backbone. These include the Horner-Wadsworth-Emmons reaction for α,β-unsaturated systems, ring-closing metathesis for cyclic analogues, and the Claisen rearrangement for γ,δ-unsaturation. Additionally, specialized methods exist for the efficient synthesis of important individual unsaturated amino acids like dehydroalanine, vinylglycine, and allylglycine.

Horner-Wadsworth-Emmons (HWE) Reaction for α,β-Unsaturated Amino Acids

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. In the context of amino acid synthesis, it is employed to construct α,β-dehydroamino acids by reacting an N-Boc-α-phosphonoglycinate ester with an aldehyde or ketone.[1][2] This reaction typically favors the formation of the thermodynamically more stable (E)-isomer of the resulting unsaturated amino acid.[2]

The general workflow for the HWE synthesis of Boc-protected α,β-unsaturated amino acids involves the preparation of a phosphonate reagent, followed by the olefination reaction.

Experimental Protocol: Synthesis of Methyl 2-(Benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate (HWE Reagent) [3]

-

Synthesis of α-Hydroxy-N-benzyloxycarbonylglycine: Benzyl carbamate (30.23 g, 200 mmol) and glyoxylic acid monohydrate (20.25 g, 220 mmol) are heated to reflux in anhydrous Et2O (200 mL) for 12 hours. The resulting white precipitate is filtered, washed, and dried to yield the product (73-79%).

-

Synthesis of Methyl α-Methoxy-N-benzyloxycarbonylglycinate: α-Hydroxy-N-benzyloxycarbonylglycine (22.52 g, 100 mmol) is dissolved in anhydrous MeOH (200 mL), cooled to 1 °C, and concentrated H2SO4 (5.0 mL) is added. The mixture is stirred at room temperature for 15 hours. Work-up with saturated aqueous NaHCO3 and extraction yields the product.

-

Synthesis of the HWE Reagent: The methyl α-methoxy-N-benzyloxycarbonylglycinate is reacted with trimethyl phosphite to yield the final phosphonate reagent.[3]

Experimental Protocol: HWE Olefination for (E)-α,β-Unsaturated Amides [4]

A solution of the α-aminophosphonate (1.0 equiv) and an aldehyde (1.2 equiv) in THF is treated with a base such as LiOH or DBU at room temperature. The reaction is stirred until completion, and the product is isolated by extraction and column chromatography.

| Starting Materials | Product | Yield (%) | Reference |

| Dimethyl (2-((isobutylamino)carbonyl)ethyl)phosphonate and Benzaldehyde | (E)-N-isobutyl-3-phenylacrylamide | 85 | [4] |

| Dimethyl (2-((phenylamino)carbonyl)ethyl)phosphonate and 4-Methoxybenzaldehyde | (E)-N-(4-methoxyphenyl)-3-(p-tolyl)acrylamide | 92 | [4] |

Table 1: Representative Yields for HWE Synthesis of α,β-Unsaturated Amides.

Ring-Closing Metathesis (RCM) for Cyclic Unsaturated Amino Acids

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic and conformationally constrained amino acids and peptides.[5][6] This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs' catalysts, involves the intramolecular reaction of two terminal olefins to form a cyclic alkene.[7] For the synthesis of Boc-protected cyclic unsaturated amino acids, di-olefinic amino acid precursors are required. These are often prepared from commercially available amino acids like allylglycine or by allylation of serine or tyrosine.[7]

Experimental Protocol: General Procedure for On-Resin RCM of a Dipeptide [5]

-

The resin-bound linear peptide containing two olefinic side chains is swollen in the reaction solvent (e.g., DCM).

-

A solution of the Grubbs' or Hoveyda-Grubbs' catalyst (typically 5-20 mol%) in the reaction solvent is added to the resin.

-

The reaction mixture is agitated at a specific temperature (e.g., 40 °C) under an inert atmosphere for several hours to days.

-

Additives such as phenol or 1,4-benzoquinone can be included to suppress side reactions like olefin isomerization.[5]

-

After the reaction is complete, the resin is washed, and the cyclic peptide is cleaved from the solid support.

| Catalyst | Temperature (°C) | Additive | RCM Product Yield (%) | Reference |

| Grubbs' II | 40 | Phenol | 80 | [5] |

| Hoveyda-Grubbs' II | 40 | None | 80 | [5] |

| Grubbs' II | 60 | None | Low | [5] |

Table 2: Optimized RCM Conditions and Yields for a Model Dipeptide. [5]

Claisen Rearrangement for γ,δ-Unsaturated Amino Acids

The Claisen rearrangement is a[8][8]-sigmatropic rearrangement that is highly effective for the stereoselective synthesis of γ,δ-unsaturated amino acids.[9][10] The reaction typically involves the rearrangement of an N-Boc-amino acid allylic ester. The stereochemical outcome of the rearrangement can be controlled by the formation of a chelated metal enolate, often using zinc chloride, which favors a chair-like transition state, leading to high diastereoselectivity.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Anti-β-Substituted γ,δ-Unsaturated Amino Acids via Eschenmoser–Claisen Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis ofγ,δ-unsaturated amino acids via ester enolate Claisen rearrangement of chelated allylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid and its Analogue

Disclaimer: Extensive searches for the specific compound "2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid" did not yield a specific CAS number or detailed experimental data in the public domain. This technical guide will therefore focus on the closely related and well-documented analogue, 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid , also known as N-Boc-allylglycine. The information provided for this analogue is intended to serve as a valuable reference for researchers and scientists working with structurally similar molecules.

Core Compound Data: 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

This section summarizes the key physicochemical and identifying information for 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid.

| Property | Value | Reference |

| CAS Number | 119479-32-2 (racemate), 90600-20-7 ((S)-enantiomer) | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1][4] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Experimental Protocols

A general experimental protocol for the synthesis of N-Boc protected amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following is a representative procedure adapted from general knowledge of Boc protection.

Protocol: Synthesis of N-Boc-L-phenylalanine

This protocol describes the synthesis of a different Boc-amino acid but illustrates the general principles applicable to the synthesis of compounds like 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid.

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Water

-

Pentane

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

A solution of 165 g (1 mol) of L-phenylalanine in 1 L of water and 1 L of tert-butyl alcohol is prepared in a 4-L flask equipped with a stirrer.

-

To the well-stirred, clear solution, 223 g (1 mol) of di-tert-butyl dicarbonate is added dropwise over 1 hour. A white precipitate may appear during the addition.

-

The reaction is stirred overnight at room temperature, by which time the solution should be clear with a pH of 7.5–8.5.

-

The reaction mixture is extracted twice with 250 mL of pentane. The organic phase is then extracted three times with 100 mL of saturated aqueous sodium bicarbonate solution.

-

The solvent is removed under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C.

-

The remaining yellowish oil is treated with 150 mL of hexane and allowed to stand overnight to induce crystallization.

-

Over the next day, additional portions of hexane are added with stirring.

-

The solution is placed in a refrigerator overnight. The resulting white precipitate is collected on a Büchner funnel, washed with cold pentane, and dried under reduced pressure to a constant weight.[5]

Visualization of a Key Application: Peptide Synthesis Workflow

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a valuable building block in peptide synthesis.[1][6] The following diagram illustrates a simplified workflow for the use of a Boc-protected amino acid in solid-phase peptide synthesis (SPPS).

Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-protected amino acids.

Applications in Research and Drug Development

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid and its derivatives are primarily utilized as versatile intermediates in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: The Boc protecting group makes this compound an essential building block for the synthesis of peptides and other complex organic molecules.[1][6] Its unique structure with the terminal alkene allows for selective chemical modifications.[1]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs, where it can enhance stability and bioavailability.[1]

-

Biochemical Research: This compound is used in the study of enzyme inhibitors and protein interactions, which can provide insights into metabolic pathways and potential therapeutic targets.[1]

-

Organic Synthesis: The presence of the alkene functionality allows for a variety of chemical transformations, making it a valuable tool for creating complex molecules in organic synthesis.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Tert-Butoxycarbonylamino)Pent-4-Enoic Acid | 119479-32-2 [chemicalbook.com]

- 3. 119479-32-2|2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

Spectroscopic and Synthetic Overview of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid, a derivative of the non-proteinogenic amino acid allylglycine, is a potentially valuable building block in synthetic organic chemistry and drug discovery. The presence of a terminal alkene functionality, coupled with the protected amine, makes it a versatile precursor for the synthesis of modified peptides, peptidomimetics, and other complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during various synthetic transformations and allows for selective deprotection under acidic conditions. This guide aims to provide a comprehensive overview of the available spectroscopic data and synthetic methodologies for this compound.

Chemical Structure and Properties

Chemical Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol CAS Number: 156047-41-5

Spectroscopic Data

A thorough search of scientific literature and chemical databases did not yield specific, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. While data for structurally related compounds, such as other Boc-protected amino acids or different isomers of pentenoic acid, are available, direct spectral information for the title compound remains elusive in the reviewed resources.

Experimental Protocols

General Synthetic Approach:

A common method for the synthesis of α-substituted amino acids involves the alkylation of a nucleophilic glycine equivalent. The following represents a generalized, hypothetical pathway.

Caption: A generalized workflow for the synthesis of the target molecule.

Conclusion

While this compound holds promise as a synthetic intermediate, detailed spectroscopic characterization and specific, validated experimental protocols are not currently available in the surveyed scientific literature. Researchers interested in this compound may need to undertake its synthesis and full spectroscopic characterization. The general synthetic pathways for related unsaturated amino acids provide a solid foundation for such an endeavor. Further investigation and publication of this data would be a valuable contribution to the chemical and pharmaceutical research communities.

The Frontier of Discovery: A Technical Guide to Novel Alpha-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The discovery and application of novel alpha-amino acids are pushing the boundaries of chemical biology and drug discovery. These unique building blocks, beyond the canonical 20, offer unparalleled opportunities to modulate the structure and function of peptides and proteins, leading to therapeutics with enhanced stability, target specificity, and novel mechanisms of action. This in-depth technical guide provides a core understanding of recent advancements in the discovery of novel alpha-amino acids, focusing on their synthesis, characterization, and application, with a particular emphasis on neuroprotective and antiviral agents.

Bicyclic α-Amino Acids: A New Scaffold for Potent SARS-CoV-2 Inhibition

The COVID-19 pandemic spurred intensive research into novel antiviral agents. One promising avenue has been the development of inhibitors targeting the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication. A significant breakthrough in this area is the discovery of bicyclic[3.3.0]proline peptidyl α-ketoamides as highly potent 3CLpro inhibitors.

Data Presentation: Biological Activity of Bicyclic[3.3.0]proline Peptidyl α-Ketoamides

| Compound | 3CLpro Enzymatic IC50 (nM) | HCoV OC43 CPE EC50 (nM) | SARS-CoV-2 IFA EC50 (nM) |

| 4a | 43 | 136 | 64 |

| 2b | Inactive | - | - |

| 2c | Inactive | - | - |

Data sourced from multiple studies on bicyclic[3.3.0]proline peptidyl α-ketoamides as 3CL-protease inhibitors for SARS-CoV-2.[1][2]

Experimental Protocols: Synthesis of Bicyclic[3.3.0]proline Peptidyl α-Ketoamide (4a)

The synthesis of the lead compound 4a is a multi-step process involving the construction of the bicyclic proline core, followed by coupling with the α-ketoamide warhead.[1]

Step 1: Synthesis of the Bicyclic Proline Intermediate

A detailed, multi-step synthesis is required to generate the bicyclic[3.3.0]proline core. This typically involves intramolecular cycloaddition reactions to form the fused ring system.

Step 2: Coupling and α-Ketoamide Formation

-

The bicyclic proline acid precursor is condensed with a suitable amine.

-

The oxidation state of the intermediate is adjusted.

-

Reaction with tert-butyl isocyanide followed by de-acylation yields the keto amide precursor.

-

Oxidation with Dess-Martin periodinane (DMP), followed by deprotection and trifluoroacetylation, affords the final α-ketoamide compound 4a .[1]

Characterization: The structure of compound 4a and its intermediates are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mandatory Visualization: Synthetic Workflow for Bicyclic[3.3.0]proline Peptidyl α-Ketoamides

References

Technical Guide: Determination of the Molecular Weight of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the determination of the molecular weight of the compound 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid. This analysis is fundamental for a variety of applications in research and drug development, including stoichiometry in chemical reactions, preparation of solutions with specific molar concentrations, and characterization of novel compounds.

Quantitative Data Summary

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₁H₁₉NO₄.[1] The table below summarizes the atomic composition and the calculated molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 19 | 1.008[2][3][4][5] | 19.152 |

| Nitrogen | N | 1 | 14.007[6][7][8][9][10] | 14.007 |

| Oxygen | O | 4 | 15.999[11][12][13][14][15] | 63.996 |

| Total | 229.276 |

Methodology for Molecular Weight Calculation

The determination of the molecular weight of this compound is a fundamental calculation based on its molecular formula and the standard atomic weights of its constituent elements.

Procedure:

-

Identification of the Molecular Formula: The first step is to ascertain the correct molecular formula of the compound. For this compound, the molecular formula is C₁₁H₁₉NO₄.[1]

-

Determination of Atomic Weights: The standard atomic weights of each element in the formula are obtained from the periodic table.

-

Calculation of Total Mass for Each Element: The number of atoms of each element is multiplied by its atomic weight to find the total mass contribution of that element to the molecule.

-

Carbon: 11 atoms * 12.011 g/mol = 132.121 g/mol

-

Hydrogen: 19 atoms * 1.008 g/mol = 19.152 g/mol

-

Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol

-

Oxygen: 4 atoms * 15.999 g/mol = 63.996 g/mol

-

-

Summation of Atomic Masses: The total masses of each element are summed to determine the molecular weight of the compound.

-

Molecular Weight = 132.121 + 19.152 + 14.007 + 63.996 = 229.276 g/mol

-

Workflow Visualization

The following diagram illustrates the logical workflow for the calculation of the molecular weight of a chemical compound.

Caption: Workflow for Molecular Weight Calculation.

References

- 1. This compound | 156047-41-5 [sigmaaldrich.com]

- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. quora.com [quora.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. youtube.com [youtube.com]

- 15. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

A Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic Acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid, a non-canonical amino acid derivative of significant interest in peptide synthesis and pharmaceutical development. This guide covers its chemical identity, physicochemical properties, detailed protocols for its synthesis and deprotection, and its strategic application in the design of novel therapeutics.

Chemical Identity and Properties

The formal IUPAC name for the compound is 2-{[(2-methylpropan-2-yl)oxy]carbonylamino}-4-methylpent-4-enoic acid . The structure features a pentenoic acid backbone with a methyl group at the C4 position, creating a terminal double bond, and an α-amino group protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

Table 1: Physicochemical Properties of the Parent Amino Acid and a Structural Analog

| Property | Value (Compound) | Source |

| Molecular Formula | C₆H₁₁NO₂ | (2-Amino-4-methylpent-4-enoic acid) |

| Molecular Weight | 129.16 g/mol | (2-Amino-4-methylpent-4-enoic acid) |

| Molecular Formula | C₁₀H₁₇NO₄ | ((S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid)[1] |

| Molecular Weight | 215.25 g/mol | ((S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid)[1] |

| XLogP3-AA | 1.7 | (Computed for (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid)[1] |

Role in Peptide Synthesis and Drug Development

The incorporation of unnatural amino acids (UAAs) is a cornerstone strategy in modern medicinal chemistry to overcome the limitations of natural peptides, such as poor metabolic stability and low membrane permeability.[2][3][4] The title compound is a valuable building block for several reasons:

-

Conformational Constraint: The terminal alkene and the adjacent methyl group can introduce conformational rigidity when incorporated into a peptide sequence. This can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[]

-

Metabolic Stability: The non-natural side chain can sterically hinder protease recognition and cleavage, thereby increasing the in-vivo half-life of the resulting peptide drug.[][]

-

Chemical Handle: The terminal double bond serves as a versatile chemical handle for post-synthesis modifications. It can be used for reactions such as olefin metathesis to create cyclic or "stapled" peptides, or for click chemistry applications, further enhancing stability and cell permeability.[]

-

Boc Protection: The Boc group is a robust and widely used protecting group for the α-amino function.[] It is stable to a wide range of reaction conditions, including basic and nucleophilic environments, but can be cleanly and efficiently removed under moderately acidic conditions, making it ideal for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).

The use of UAAs like this is critical in developing next-generation therapeutics, including novel hormone mimetics, enzyme inhibitors, and receptor-targeted peptides with improved pharmacokinetic profiles.[3][]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and the subsequent removal of its Boc protecting group.

This protocol describes the synthesis of this compound from its corresponding free amino acid, 2-amino-4-methylpent-4-enoic acid. The most common and efficient method utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source.

Materials:

-

2-Amino-4-methylpent-4-enoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

-

Solvent System: 1,4-Dioxane/Water (1:1) or Tetrahydrofuran (THF)/Water (1:1)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-amino-4-methylpent-4-enoic acid (1.0 eq) in the chosen 1:1 solvent mixture (e.g., dioxane and water).

-

Add the base (e.g., NaHCO₃, 2.0 eq) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled reaction mixture. It can be added portion-wise as a solid or dissolved in a small amount of the organic solvent being used.

-

Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the organic solvent (dioxane or THF).

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 using 1M HCl. The product should precipitate or form an oil.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

This protocol describes the removal of the Boc protecting group to liberate the free α-amino group, a critical step in peptide synthesis before coupling the next amino acid.

Materials:

-

N-Boc-protected amino acid (e.g., this compound)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., triisopropylsilane)

Procedure:

-

Dissolve the N-Boc-protected amino acid in dichloromethane (DCM).

-

Prepare a deprotection solution, typically 20-50% TFA in DCM.

-

Add the TFA/DCM solution to the dissolved amino acid at room temperature and stir. The reaction is usually rapid, completing within 30-60 minutes.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

The resulting product is the TFA salt of the free amino acid, which can be used directly in the next coupling step of peptide synthesis or neutralized and isolated.

Visualizations: Workflows and Logical Diagrams

The following diagrams, rendered using Graphviz, illustrate the key chemical transformations and the logical role of the title compound in synthetic workflows.

Caption: Synthetic workflow for the N-Boc protection of 2-amino-4-methylpent-4-enoic acid.

Caption: Workflow for the acidic deprotection (cleavage) of the Boc group.

Caption: Logical role of the Boc-protected UAA in the SPPS cycle.

References

- 1. (2S)-2-(((tert-butoxy)carbonyl)amino)pent-4-enoic acid | C10H17NO4 | CID 2734487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Landscape of Unnatural Amino Acids: A Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic Acid and Its Commercially Available Analogs

For Researchers, Scientists, and Drug Development Professionals

In the innovative field of peptide and medicinal chemistry, the incorporation of unnatural amino acids into novel molecular frameworks is a cornerstone of designing next-generation therapeutics. These unique building blocks offer the ability to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. This technical guide provides an in-depth analysis of the commercial availability and synthesis of the novel unnatural amino acid, "2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid," a compound of interest for its potential applications in drug discovery.

Our investigation reveals that This compound is not a commercially available, off-the-shelf compound. However, a range of structurally similar and isomeric analogs can be procured from various suppliers. This guide details these alternatives, offering a comparative analysis of their structure, availability, and potential utility. Furthermore, we propose a plausible synthetic pathway for the target molecule, derived from established methodologies for the synthesis of unsaturated amino acids.

Commercially Available Analogs and Structural Isomers

For researchers whose work can accommodate close structural variants, several Boc-protected unsaturated amino acids are readily available. These compounds, while differing in the placement or absence of a methyl group, offer a valuable starting point for various research and development endeavors. The primary commercially available analogs include Boc-allylglycine (lacking the methyl group) and Boc-α-methyl-allylglycine (with the methyl group at the Cα position).

Below is a comparative table summarizing the key quantitative data for these commercially available alternatives.

| Compound Name | Structure | CAS Number | Representative Suppliers | Purity | Price (USD) |

| (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (Boc-L-allylglycine) |  | 90600-20-7 | MedChemExpress, BioCat GmbH, MyBioSource | >95% | ~$500/1g[1] |

| (R)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid (Boc-D-allylglycine) |  | 170899-08-8 | Chem-Impex, BLDpharm, ChemicalBook | ≥95% | ~$100/100mg[2] |

| (S)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (Boc-α-methyl-L-allylglycine) |  | 288617-71-0 | Chem-Impex | ≥99% (HPLC)[3] | Contact for pricing |

| (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid (Boc-α-methyl-D-allylglycine) |  | 288617-76-5 | Chem-Impex | ≥99.5% (Chiral HPLC)[4] | Contact for pricing |

Note: Prices are approximate and subject to change. Please consult the respective suppliers for current pricing and availability.

Structural Comparison of Target Molecule and Analogs

To visually delineate the differences between the requested compound and its commercially available counterparts, the following diagram illustrates their chemical structures.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid , a non-canonical amino acid, in peptide synthesis. This document outlines detailed protocols for its incorporation into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS), information on its deprotection, and subsequent peptide purification.

Introduction

This compound, commonly known as Boc-L-allylglycine, is a valuable building block in the synthesis of modified peptides. The presence of an allyl group in its side chain offers a reactive handle for a variety of post-synthetic modifications. This allows for the creation of peptides with enhanced stability, novel functionalities, and improved therapeutic potential.[1] The allyl side chain is orthogonal to the standard Boc and Fmoc protecting group strategies used in solid-phase peptide synthesis (SPPS), enabling selective modifications at various stages of the synthesis.[1]

The primary applications for incorporating this amino acid into peptide structures revolve around its reactive allyl group, which facilitates:[1]

-

Peptide Macrocyclization: The formation of cyclic peptides, which can lead to increased conformational stability, receptor affinity, and resistance to metabolic degradation.[1]

-

Cross-Metathesis: Reaction with other olefins using a ruthenium catalyst to introduce a wide array of substituents, such as fluorescent probes or lipophilic chains.[1]

-

Thiol-ene "Click" Chemistry: Efficient and specific reaction with thiols to introduce diverse functionalities.[1]

Data Presentation

The successful incorporation of this compound into a peptide sequence is highly dependent on the choice of coupling reagents. The following table summarizes the expected performance of common coupling reagents in SPPS.

| Coupling Reagent | Typical Coupling Yield (%) | Typical Reaction Time | Key Considerations |

| HATU | >95% | 30 minutes - 2 hours | Highly efficient for sterically hindered amino acids, with a very low risk of racemization.[1] |

| HBTU | >90% | 1 - 4 hours | A good balance of reactivity and cost, reliable for standard couplings with a low risk of racemization. |

| DIC/HOBt | >90% | 1 - 4 hours | A classic and effective method for minimizing racemization, though HOBt has safety concerns. |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the cyclical process of deprotection, neutralization, and coupling for the stepwise addition of amino acids to a growing peptide chain on a solid support.[2]

Materials:

-

Merrifield or MBHA resin

-

This compound (Boc-L-allylglycine)

-

Other Nα-Boc protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt) (optional, for use with DIC)

-

Diisopropylcarbodiimide (DIC) (if used as coupling agent)

-

Isopropanol (IPA)

-

Cold diethyl ether

1. Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DCM to completely cover the resin. c. Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation. d. Drain the solvent by filtration.[2]

2. Nα-Boc Deprotection: a. To the swollen resin, add a solution of 50% TFA in DCM.[2] b. Agitate the resin with the TFA/DCM solution for a 5-minute pre-wash.[3] c. Drain the solution and add a fresh 50% TFA in DCM solution. d. Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[2][3] e. Wash the resin thoroughly with DCM followed by IPA to remove residual TFA.[2]

3. Neutralization: a. Wash the resin with DCM. b. Add a 10% solution of DIEA in DMF to the resin. c. Agitate for 1-2 minutes and drain. Repeat the neutralization step.[1] d. Wash the resin thoroughly with DMF.[1]

4. Amino Acid Coupling: a. In a separate vial, dissolve 2-4 equivalents of this compound and a coupling reagent (e.g., HBTU or HATU) in DMF.[1][2] b. Add 4-6 equivalents of DIEA to the solution to initiate pre-activation and agitate for 5-10 minutes.[1][2] c. Add the activated amino acid solution to the neutralized peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.[1][2] e. Monitor the reaction progress using the Kaiser (ninhydrin) test. A negative result indicates complete coupling.[2] f. If the coupling is incomplete, a second coupling can be performed by repeating steps 4c-4e.[4]

5. Washing: a. After a complete coupling, wash the resin thoroughly with DMF and then DCM.

6. Repeat Cycle: a. Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

1. Resin Preparation: a. After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.

2. Cleavage: a. Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol).[2] b. Add the cleavage cocktail to the dried peptide-resin. c. Stir the mixture at room temperature for 2-4 hours.

3. Peptide Precipitation: a. Carefully evaporate the TFA from the cleavage mixture under a stream of nitrogen. b. Precipitate the crude peptide by adding the concentrated cleavage mixture to cold diethyl ether.[2] c. Collect the precipitated peptide by centrifugation or filtration. d. Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.[2] e. Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification by RP-HPLC

This protocol provides a general guideline for the purification of the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.

2. HPLC Conditions: a. Column: C18 reversed-phase column. b. Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[5] c. Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5] d. Gradient: A linear gradient is typically used, starting with a low percentage of Mobile Phase B and gradually increasing to elute the peptide. The optimal gradient will depend on the hydrophobicity of the peptide and should be optimized on an analytical scale first.[5][6] e. Detection: Monitor the elution of the peptide by UV absorbance at 210-220 nm.[5]

3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peptide peak. b. Analyze the purity of the collected fractions by analytical RP-HPLC.

4. Product Recovery: a. Pool the fractions containing the pure peptide. b. Remove the solvents by lyophilization to obtain the purified peptide as a white powder.

Visualizations

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Logical Relationship of Post-Synthetic Modifications

Caption: Potential post-synthetic modifications enabled by the allyl group.

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unnatural amino acids (UAAs) are pivotal building blocks in modern drug discovery and chemical biology. Their incorporation into peptides and other bioactive molecules can significantly enhance pharmacological properties such as metabolic stability, conformational rigidity, and binding affinity. 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid, a Boc-protected α,α-disubstituted amino acid, is a valuable chiral precursor for the synthesis of complex peptides and pharmaceutical agents. Its isobutenyl side chain offers a unique scaffold for further chemical modifications.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this UAA, focusing on a palladium-catalyzed approach that ensures high enantioselectivity.

Applications

This compound serves as a versatile intermediate in several key areas of research and development:

-

Peptide Synthesis: Incorporation of this UAA into peptide sequences can induce specific secondary structures and enhance resistance to enzymatic degradation. The Boc protecting group is standard in solid-phase peptide synthesis (SPPS).[1][2][3]

-

Drug Development: The unique steric and electronic properties of the isobutenyl moiety can be exploited to design novel therapeutic agents with improved potency and selectivity.

-

Chemical Biology: The double bond in the side chain can be used for bio-orthogonal ligations, allowing for the specific labeling and tracking of biomolecules.

-

Catalyst Development: Chiral ligands derived from this amino acid can be employed in asymmetric catalysis.

Asymmetric Synthesis Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

The enantioselective synthesis of this compound can be effectively achieved through the palladium-catalyzed asymmetric allylic alkylation of a glycine imino ester, followed by hydrolysis and Boc protection. This method offers high yields and excellent stereocontrol.

Experimental Workflow

Caption: Workflow for the asymmetric synthesis of the target amino acid.

Materials and Reagents

-

Glycine tert-butyl ester hydrochloride

-

Benzophenone imine

-

2-Methylallyl methyl carbonate

-

[Pd(allyl)Cl]₂

-

Chiral ligand (e.g., (S)-BINAP)

-

Base (e.g., Sodium hydride)

-

Anhydrous solvents (e.g., THF, Dichloromethane)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

Detailed Experimental Protocol

Step 1: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester

-

To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) in dichloromethane, add benzophenone imine (1.1 eq).

-

Stir the mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(diphenylmethylene)glycine tert-butyl ester, which can be used in the next step without further purification.

Step 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 eq) and the chiral ligand (e.g., (S)-BINAP, 0.025 eq) in anhydrous THF.

-

Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

-

In a separate flask, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) in anhydrous THF.

-

Add a base (e.g., NaH, 1.1 eq) portion-wise to the glycine imino ester solution at 0 °C and stir for 30 minutes.

-

Add the catalyst solution to the enolate solution via cannula.

-

Slowly add 2-methylallyl methyl carbonate (1.2 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the alkylated imino ester.

Step 3: Hydrolysis and N-Boc Protection

-

Dissolve the purified alkylated imino ester in a mixture of THF and 1 M HCl.

-

Stir the solution at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Wash the reaction mixture with diethyl ether to remove the benzophenone byproduct.

-

Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until pH 8-9.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq) to the aqueous solution.

-

Stir vigorously at room temperature for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Quantitative Data

The following table summarizes representative data for the palladium-catalyzed asymmetric allylic alkylation of glycine imino esters with various allylic electrophiles, demonstrating the general efficiency of this methodology.

| Entry | Allylic Electrophile | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | Allyl acetate | [Pd(C₃H₅)Cl]₂ / (R)-BINAP | 85 | 92 | Adapted from[4] |

| 2 | Cinnamyl acetate | [Pd(OAc)₂] / (+)-BINAP | 82 | 88 | Adapted from[4] |

| 3 | 1-Phenyl-2-propenyl acetate | Pd(PPh₃)₄ / Chiral Ligand | 78 | 85 (diastereomeric excess >95%) | Adapted from[5] |

Signaling Pathway Conceptualization

The incorporation of "this compound" into a peptide can influence its interaction with biological targets. For instance, a peptide inhibitor of a kinase signaling pathway could be modified with this UAA to enhance its binding affinity or cellular uptake.

Caption: Conceptual kinase signaling pathway and point of intervention.

Conclusion

The asymmetric synthesis of this compound via palladium-catalyzed allylic alkylation provides an efficient and highly stereoselective route to this valuable unnatural amino acid. The detailed protocols and application notes presented herein are intended to facilitate its synthesis and utilization in the fields of peptide chemistry, drug discovery, and chemical biology, empowering researchers to develop novel and improved therapeutic agents and research tools.

References

- 1. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: "2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid" as a Building Block for Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are a critical class of molecules in drug discovery, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as susceptibility to enzymatic degradation and poor bioavailability.[1] A key strategy in the design of effective peptidomimetics is the incorporation of unnatural amino acids that can enforce specific conformational constraints and enhance metabolic stability.[2] "2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid," a Boc-protected α,β-dehydroamino acid, is a valuable building block in this endeavor. Its unsaturated side chain introduces rigidity into the peptide backbone, influencing secondary structure and improving resistance to proteases.[3] These application notes provide a comprehensive overview of the utility of this building block and detailed protocols for its incorporation into peptide sequences.

Key Applications in Peptidomimetic Development

The introduction of "this compound" into a peptide sequence offers several advantages for the development of novel therapeutics:

-

Conformational Constraint: The double bond in the side chain restricts free rotation, leading to a more defined three-dimensional structure. This can lock the peptidomimetic into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[3] Dehydroamino acids are known to induce β-turns and helical conformations in peptides.[4][5]

-

Enhanced Proteolytic Stability: The non-natural structure of the dehydroamino acid residue can render the adjacent peptide bonds resistant to cleavage by proteases. This increased stability in biological fluids translates to a longer in vivo half-life, a crucial attribute for therapeutic candidates.[1][3]

-

Structural Scaffold: The constrained geometry of this amino acid can be exploited to design peptidomimetics that mimic specific secondary structures of peptides, such as β-turns or helical segments, which are often crucial for molecular recognition.[4]

Data Presentation

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylpent-4-enoic acid |

| Molecular Formula | C11H19NO4 |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and other organic solvents |

| Storage | Store at -20°C for long-term stability |

Recommended Coupling Conditions for Boc-Protected Dehydroamino Acids (Analogous Compounds)

| Coupling Reagent | Additive | Base | Solvent | Typical Coupling Time | Notes |

| HBTU | HOBt | DIPEA | DMF | 1-2 hours | A reliable and widely used method for standard and sterically hindered amino acids.[6] |

| HATU | HOAt | DIPEA | DMF | 30-60 minutes | Recommended for difficult couplings to minimize racemization and improve efficiency.[7] |

| DIC | HOBt | - | DCM/DMF | 2-4 hours | A cost-effective option, but may require longer reaction times.[7] |

Proteolytic Stability of Peptides Containing α,β-Dehydroamino Acids (Analogous Compounds)

| Peptide Sequence | Protease | Half-life (t1/2) | Fold Increase in Stability vs. Natural Analog | Reference |

| Ac-Gly-ΔAla-NHMe | Chymotrypsin | > 24 hours | Significant | [3] |

| Boc-Phe-ΔPhe-Val-OMe | Pronase | > 12 hours | Significant | [3] |

| Model Peptide with ΔVal | Pronase | Increased | 2 to 5-fold | [3] |

Representative Characterization Data for a Peptide Containing a Dehydroamino Acid Analogue

| Analysis Method | Expected Result |

| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio for the desired peptide. |

| RP-HPLC | A sharp, symmetrical peak indicating high purity (>95%). |

| 1H NMR | Characteristic peaks for the vinylic protons of the dehydroamino acid side chain, along with the expected resonances for the other amino acid residues.[4] |

Experimental Protocols

Protocol 1: Incorporation of "this compound" using Manual Boc-SPPS

This protocol describes a single coupling cycle for the incorporation of the title compound onto a resin-bound peptide chain.

Materials:

-

"this compound"

-

Peptide synthesis resin (e.g., MBHA or PAM resin) with the N-terminus deprotected

-

Coupling reagent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Boc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve 3 equivalents of "this compound", 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the solution.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling:

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.

-

Protocol 2: Cleavage of the Peptidomimetic from the Resin

This protocol describes the final cleavage of the synthesized peptide from the solid support and removal of side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, thioanisole)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is TFA/TIS/water (95:2.5:2.5).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

-

Peptide Isolation:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the diethyl ether and wash the peptide pellet with cold diethyl ether twice.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Protocol 3: Purification and Characterization

Materials:

-

Crude peptidomimetic

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Preparative and analytical RP-HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

-

Purify the peptide by preparative RP-HPLC using a gradient of ACN in water (both containing 0.1% TFA).

-

-

Fraction Analysis:

-

Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

-

-

Lyophilization:

-

Pool the pure fractions and lyophilize to obtain the final peptidomimetic as a white powder.

-

-

Characterization:

-

Confirm the identity and purity of the final product by high-resolution mass spectrometry and analytical RP-HPLC.

-

Protocol 4: In Vitro Proteolytic Stability Assay

This protocol provides a general method to assess the stability of the synthesized peptidomimetic against enzymatic degradation.

Materials:

-

Purified peptidomimetic

-

Control peptide (a natural analog without the dehydroamino acid)

-

Protease (e.g., trypsin, chymotrypsin, or a mixture like pronase)

-

Assay buffer (e.g., PBS or Tris-HCl, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Reaction Setup:

-

Prepare solutions of the peptidomimetic and the control peptide in the assay buffer at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of the protease in the assay buffer.

-

-

Incubation:

-

Initiate the reaction by adding the protease to the peptide solutions to a final enzyme:substrate ratio (e.g., 1:100 w/w).

-

Incubate the reactions at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Quenching:

-

Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

-

-

Analysis:

-

Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

-

Data Analysis:

-

Calculate the percentage of the remaining intact peptide at each time point relative to the 0-hour time point.

-

Plot the percentage of intact peptide versus time to determine the degradation kinetics and the half-life (t1/2) of the peptide.

-

Visualizations

Caption: Workflow for the incorporation of the building block via SPPS.

Caption: Conformational constraint enhances receptor binding and biological signal.

Caption: Advantages of the building block for improved drug properties.

References

- 1. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CA3061611A1 - Modulators of sestrin-gator2 interaction and uses thereof - Google Patents [patents.google.com]

- 4. 2-Amino-4-methylpent-4-enoic Acid|CAS 28024-78-4 [benchchem.com]

- 5. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP3298027B1 - Anthelmintic depsipeptide compounds - Google Patents [patents.google.com]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Hindered Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), β-branched amino acids (Val, Ile, Thr), and N-methylated amino acids, is a critical strategy in modern peptide drug design. These modifications can confer unique conformational constraints, enhance metabolic stability, and improve the pharmacokinetic profiles of peptide-based therapeutics. However, the bulky nature of these residues presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete coupling reactions, low yields, and the formation of deletion sequences.

These application notes provide a comprehensive guide to overcoming the challenges associated with the SPPS of hindered amino acids. We present detailed protocols for various effective coupling reagents, advanced synthesis techniques, and a comparative analysis of their performance to aid researchers in the successful synthesis of complex peptides.

Challenges in Coupling Hindered Amino Acids

The primary obstacle in the incorporation of hindered amino acids is the steric hindrance around the α-carbon and/or the N-terminal amine. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the growing peptide chain's N-terminus, thereby slowing down the rate of acylation. Standard coupling reagents and protocols are often insufficient to drive these difficult reactions to completion.

Strategies to Overcome Steric Hindrance

Several strategies have been developed to enhance the efficiency of coupling hindered amino acids:

-

High-Reactivity Coupling Reagents: The use of potent activating agents is paramount. Uronium/aminium salts like HATU, HCTU, and COMU, and phosphonium salts such as PyAOP and PyBOP, are significantly more effective than standard carbodiimide reagents (e.g., DIC) for these challenging couplings.[1][2] These reagents form highly reactive esters that can overcome the steric barrier.[1]

-

Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy has been shown to dramatically accelerate coupling and deprotection steps, driving difficult couplings to completion quickly and efficiently.[3] This technique is particularly beneficial for hindered residues.

-

Optimized Reaction Conditions:

-

Solvent: N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation.

-

Temperature: Gentle heating can help overcome the activation energy barrier, but must be used judiciously to minimize the risk of racemization.

-

Reaction Time: Extending the coupling time is a common strategy to allow the reaction to proceed to completion.

-

-

Double Coupling: Repeating the coupling step with a fresh solution of activated amino acid can significantly improve the yield of the desired product.

-